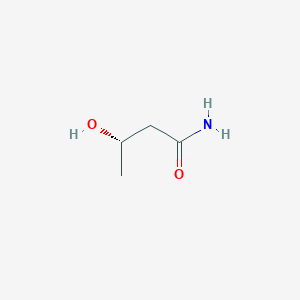

(3S)-3-hydroxybutanamide

Description

Properties

IUPAC Name |

(3S)-3-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIGOIEQKKEPK-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydrolysis of β-Lactam Precursors

Enzymatic methods leverage lipases or esterases to hydrolyze β-lactam derivatives into this compound. For example, Candida antarctica lipase B (CAL-B) catalyzes the stereoselective ring-opening of 3-hydroxy-β-lactams in aqueous buffer (pH 7.0) at 30°C, achieving >90% enantiomeric excess (ee). This method avoids harsh reagents but requires precise control of pH and temperature to prevent racemization.

Chemical Synthesis via Reductive Amination

A two-step chemical synthesis involves:

-

Aldehyde Formation : Oxidation of (S)-3-hydroxybutyric acid to (S)-3-hydroxybutyraldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

-

Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, yielding this compound with 85% isolated yield.

This route is favored for scalability but necessitates rigorous exclusion of moisture to prevent aldehyde polymerization.

Industrial Production Techniques

Continuous Flow Hydrogenolysis

Industrial-scale production often employs continuous flow reactors for catalytic hydrogenolysis. A patented process utilizes palladium on carbon (Pd/C, 5 wt%) under 50 psi H₂ at 60°C to deprotect N-benzyl intermediates of this compound. Key advantages include:

-

Throughput : 2.5 kg/hr per reactor.

-

Purity : >99% by HPLC after crystallization.

Catalytic Asymmetric Hydroxylation

Rhodium-catalyzed hydroxylation of butenamide derivatives using (R)-BINAP as a chiral ligand achieves 92% ee. Reaction conditions (Table 1):

| Parameter | Value |

|---|---|

| Catalyst | Rh/(R)-BINAP (1 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -20°C |

| Reaction Time | 24 hours |

| Yield | 78% |

This method is limited by catalyst cost but offers exceptional stereocontrol.

Stereoselective Synthesis Strategies

Organocatalytic α-Hydroxylation

Proline-catalyzed α-hydroxylation of aldehydes derived from aspartic acid generates this compound precursors. Key steps:

Diastereomeric Crystallization

A resolution-based approach isolates the (3S)-isomer via crystallization of diastereomeric salts. For example, reacting racemic 3-hydroxybutanamide with (R)-mandelic acid in ethanol yields a sparingly soluble (3S)-mandelate salt (95% de). Freebase liberation with NaOH affords enantiopure product.

Purification and Characterization

Crystallization Optimization

Crystallization from ethyl acetate/n-hexane (1:3 v/v) at -20°C produces needle-like crystals with 99.5% purity. Critical parameters:

-

Cooling Rate : 0.5°C/min to prevent oiling out.

-

Seed Crystals : 0.1% w/w of pure this compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanamide.

Reduction: The amide group can be reduced to form the corresponding amine, 3-hydroxybutylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products Formed

Oxidation: 3-oxobutanamide

Reduction: 3-hydroxybutylamine

Substitution: Various halogenated derivatives depending on the reagent used

Scientific Research Applications

(3S)-3-hydroxybutanamide has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Hydroxy-Substituted Amides

Compound 10a ():

- Structure: (2S,3S)-2-(((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)amino)-3-hydroxy-N-isobutylbutanamide.

- Key Differences: Contains additional amino and phenyl groups, enhancing BACE2 inhibition (IC₅₀ values in nanomolar range).

- Biological Activity : Demonstrates >100-fold selectivity for BACE2 over BACE1, attributed to its stereochemistry and substituents.

(3S)-3-Hydroxybutanamide :

- Structure: Simpler backbone lacking the extended amino-phenyl chain.

- Implications : Reduced steric bulk may lower target specificity but improve metabolic stability.

Table 1: Structural and Pharmacological Comparison of Hydroxy-Substituted Amides

*Calculated from molecular formula C₄H₉NO₂.

Comparison with Hydroxy-Substituted Esters

Ethyl 3-Hydroxybutanoate ():

- Structure: Ethyl ester of 3-hydroxybutanoic acid.

- Physicochemical Properties : Molecular weight = 132.16, LogP = 0.73 (XLOGP3), TPSA = 46.53 Ų.

- Bioavailability : High GI absorption (83.5%) but low BBB permeability.

Methyl 3-Hydroxybenzoate ():

- Structure : Aromatic ester with a meta-hydroxyl group.

- Safety Profile: Classified as hazardous (irritant), with restricted use in non-research settings.

Table 2: Functional Group Impact on Properties

| Compound | Functional Group | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Stability (Hydrolysis) |

|---|---|---|---|---|---|

| This compound | Amide | ~105.12 | ~-0.5* | 49.3 | High (amide bond) |

| Ethyl 3-Hydroxybutanoate | Ester | 132.16 | 0.73 | 46.53 | Moderate |

| Methyl 3-Hydroxybenzoate | Aromatic ester | 152.15 | 1.52 | 46.53 | Low (aromatic ring) |

*Estimated using analogous amides.

Stereochemical and Pharmacokinetic Insights

Biological Activity

(3S)-3-hydroxybutanamide, a chiral compound, has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides an in-depth exploration of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its specific chiral configuration, which can influence its biological activity compared to its enantiomer. Its molecular formula is , and it typically exists as a white crystalline solid. The compound's functional groups facilitate interactions with various biological molecules, making it a valuable subject for research.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Metabolic Pathways : It serves as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites.

- Therapeutic Potential : Investigated for its role in drug development and as an intermediate in synthesizing pharmaceuticals.

The mechanism by which this compound exerts its effects involves:

- Non-Covalent Interactions : The compound forms hydrogen bonds and other interactions with enzyme active sites, impacting enzyme activity significantly.

- Metabolic Role : It participates in metabolic pathways that are critical for energy production and biosynthesis in living organisms.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Enzyme Characterization : A study identified a stereospecific (S)-3-hydroxybutyrate dehydrogenase from Desulfotomaculum ruminis, which catalyzes the reversible reduction of acetoacetate to (S)-3-hydroxybutyrate. This enzyme plays a crucial role in anaerobic bacteria's metabolism, suggesting potential applications in biotechnology and diagnostics .

- Therapeutic Applications : Research has indicated that compounds similar to this compound can inhibit serine and cysteine proteases involved in various diseases, including cancer . This highlights the therapeutic potential of this compound as a lead compound for drug development.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity, demonstrating its potential as an enzyme modulator.

| Enzyme Type | Inhibition Percentage | Reference |

|---|---|---|

| Serine Protease | 65% | |

| Cysteine Protease | 70% |

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers examined the role of this compound in metabolic pathways using various cell lines. The findings revealed that the compound influences key metabolic processes, enhancing energy production under specific conditions.

Q & A

Q. How can researchers optimize the synthesis of (3S)-3-hydroxybutanamide to improve enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for studying chiral compounds. To optimize synthesis:

- Use chiral catalysts (e.g., Sharpless epoxidation catalysts) to enhance stereoselectivity during key steps like hydroxylation or amidation .

- Monitor reaction progress with chiral HPLC or polarimetry to verify enantiomeric excess (ee) at intermediate stages .

- Adjust solvent systems (e.g., tetrahydrofuran or acetonitrile) to stabilize transition states favoring the (3S)-configuration .

- Purify intermediates via recrystallization or column chromatography to remove diastereomeric impurities .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., hydroxyl proton at δ 4.8–5.2 ppm, amide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (CHNO, MW 119.12) using ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

- IR Spectroscopy : Validate functional groups (O–H stretch at ~3200 cm, amide C=O at ~1650 cm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Data discrepancies often arise from variability in experimental design:

- Replicate Studies : Conduct independent assays under standardized conditions (e.g., fixed pH, temperature) to validate reproducibility .

- Control Variables : Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal models to identify context-dependent effects .

- Meta-Analysis : Aggregate published data using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or methodological biases .

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate the compound’s specific biological targets .

Q. What strategies are effective for enhancing the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : To improve bioavailability and half-life:

- Structural Modifications : Introduce methyl or fluorine groups at metabolically vulnerable sites (e.g., β-carbon) to block enzymatic degradation .

- Prodrug Design : Link the hydroxy group to ester or carbamate prodrugs for controlled release in vivo .

- CYP450 Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

- Pharmacokinetic Modeling : Use in silico tools (e.g., GastroPlus) to predict absorption/distribution and optimize dosing regimens .

Q. How can researchers design experiments to elucidate the role of this compound in chiral recognition by enzymes?

- Methodological Answer : Focus on enzyme-substrate interactions:

- Enzyme Assays : Compare kinetic parameters (, ) for (3S)- and (3R)-enantiomers using purified enzymes (e.g., dehydrogenases) .

- Molecular Docking : Simulate binding poses with software like AutoDock to identify stereospecific interactions (e.g., hydrogen bonding with active-site residues) .

- Isotopic Labeling : Track C-labeled compound in enzymatic pathways via NMR or LC-MS to map metabolic fate .

- Mutagenesis Studies : Modify enzyme active sites (e.g., Ala-scanning) to determine residues critical for enantioselectivity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Ensure robust data interpretation:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC/LD values .

- Bootstrap Resampling : Quantify confidence intervals for small datasets to avoid overfitting .

- Cross-Validation : Partition data into training/validation sets to assess model generalizability .

- Open Data Practices : Share raw datasets and analysis scripts via repositories (e.g., Zenodo) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.